Guanidine, N-butyl-N'-nitro-
CAS No.: 5458-83-3
Cat. No.: VC4106850
Molecular Formula: C5H12N4O2
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5458-83-3 |
|---|---|
| Molecular Formula | C5H12N4O2 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 2-butyl-1-nitroguanidine |
| Standard InChI | InChI=1S/C5H12N4O2/c1-2-3-4-7-5(6)8-9(10)11/h2-4H2,1H3,(H3,6,7,8) |
| Standard InChI Key | KPQHRDFCWBWTBA-UHFFFAOYSA-N |
| SMILES | CCCCN=C(N)N[N+](=O)[O-] |
| Canonical SMILES | CCCCN=C(N)N[N+](=O)[O-] |
Introduction
Chemical and Physical Properties
Molecular Structure and Stability
The planar guanidine moiety enables strong intermolecular interactions, while the nitro group introduces electrophilic character. The butyl chain enhances lipophilicity, influencing solubility in organic solvents.
Table 1: Thermochemical Properties of N-Butyl-N'-Nitro-Guanidine
Reactivity and Functional Group Transformations
The nitro group undergoes reduction to form amino derivatives under catalytic hydrogenation . Nucleophilic substitution at the butyl position is feasible with alkyl halides, enabling structural diversification.
Synthesis and Industrial Production
Acid-Catalyzed Amination
Recent methodologies leverage hydrochloric acid to promote the reaction between cyanamide and substituted anilines. For example, microwave-assisted synthesis with 3-chloroaniline achieves 93% yield, compared to 68% under conventional heating .
Optimization Strategies
Industrial-scale production employs continuous flow reactors to enhance purity and throughput. Catalysts such as scandium triflate are explored for guanylation reactions, though specific protocols for N-butyl-N'-nitro-guanidine require further validation .
Applications in Scientific Research
Environmental Microbiology
Nitrospira inopinata utilizes guanidine as a sole carbon and nitrogen source, converting it stoichiometrically to nitrite and nitrate (50 μM guanidine → 78 μM combined nitrite/nitrate) . This chemolithoautotrophic metabolism highlights guanidine’s role in nitrogen cycling.
Table 2: Metabolic Conversion of Guanidine by N. inopinata
| Parameter | Value | Conditions |
|---|---|---|
| Guanidine consumption | 50 μM | Batch culture |
| Nitrite/nitrate production | 78 μM | 7-day incubation |
| Growth rate (μmax) | 0.076 d⁻¹ | Guanidine substrate |
Comparative Analysis with Analogous Compounds
Guanidine derivatives such as N-methyl-N'-nitro-guanidine exhibit lower lipophilicity due to shorter alkyl chains, reducing membrane permeability. Conversely, the butyl variant’s extended hydrocarbon tail enhances interaction with hydrophobic substrates .
Future Research Directions
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Synthetic Innovation: Expanding substrate scope to include heteroaromatic amines.
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Environmental Impact: Assessing guanidine degradation pathways in wastewater treatment.
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Biological Screening: Evaluating toxicity and bioactivity in model organisms.
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